molecular formula C16H16ClN3O B15115634 2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide

Katalognummer: B15115634
Molekulargewicht: 301.77 g/mol
InChI-Schlüssel: HMTSOONMVBEEFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a pyridinyl group, and an azetidinyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl group can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or azetidinone derivatives.

    Coupling with Chlorophenyl and Pyridinyl Groups: The azetidinyl intermediate is then coupled with 4-chlorophenyl and pyridin-2-yl groups using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone
  • 2-(4-chlorophenyl)-1-(pyridin-3-yl)ethanone
  • 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone

Uniqueness

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its azetidinyl group, in particular, provides a unique scaffold for further chemical modifications and applications.

Eigenschaften

Molekularformel

C16H16ClN3O

Molekulargewicht

301.77 g/mol

IUPAC-Name

2-(4-chlorophenyl)-N-(1-pyridin-2-ylazetidin-3-yl)acetamide

InChI

InChI=1S/C16H16ClN3O/c17-13-6-4-12(5-7-13)9-16(21)19-14-10-20(11-14)15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,19,21)

InChI-Schlüssel

HMTSOONMVBEEFJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.